molecular formula C33H41NO6S B12404872 2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid

2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid

Cat. No.: B12404872
M. Wt: 579.7 g/mol
InChI Key: JCQVWFOOYKCORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Integrase-LEDGF/p75 allosteric inhibitor 1 is a compound designed to inhibit the interaction between the human immunodeficiency virus 1 (HIV-1) integrase and its cellular cofactor, lens epithelium-derived growth factor p75 (LEDGF/p75). This interaction is crucial for the integration of the HIV-1 genome into the host cell’s DNA, a key step in the viral replication cycle. By disrupting this interaction, Integrase-LEDGF/p75 allosteric inhibitor 1 exhibits potent anti-HIV-1 activity, making it a promising candidate for antiretroviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Integrase-LEDGF/p75 allosteric inhibitor 1 involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Integrase-LEDGF/p75 allosteric inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the benzene scaffold, each with different functional groups that enhance the compound’s binding affinity and specificity for the HIV-1 integrase .

Scientific Research Applications

Integrase-LEDGF/p75 allosteric inhibitor 1 has several scientific research applications:

Mechanism of Action

Integrase-LEDGF/p75 allosteric inhibitor 1 exerts its effects by binding to the LEDGF/p75 binding site on the HIV-1 integrase. This binding disrupts the interaction between the integrase and LEDGF/p75, preventing the integration of the viral genome into the host cell’s DNA. Additionally, the compound promotes hyper-multimerization of the integrase, leading to the production of defective viral particles .

Properties

Molecular Formula

C33H41NO6S

Molecular Weight

579.7 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methyl-3,4-dihydro-2H-chromen-6-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C33H41NO6S/c1-18-12-13-23(17-19(18)2)27-21(4)28(25-14-15-26-24(20(25)3)11-10-16-39-26)29(22(5)30(27)34-41(9,37)38)31(32(35)36)40-33(6,7)8/h12-15,17,31,34H,10-11,16H2,1-9H3,(H,35,36)

InChI Key

JCQVWFOOYKCORR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=C(C(=C2NS(=O)(=O)C)C)C(C(=O)O)OC(C)(C)C)C3=C(C4=C(C=C3)OCCC4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.